molecular formula C15H18O5 B1330428 Diethyl 4-methoxybenzalmalonate CAS No. 6768-23-6

Diethyl 4-methoxybenzalmalonate

Cat. No. B1330428
CAS RN: 6768-23-6
M. Wt: 278.3 g/mol
InChI Key: KUBLMWHFTKNBHL-UHFFFAOYSA-N
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Description

Diethyl 4-methoxybenzalmalonate is a chemical compound with the molecular formula C15H18O5 . It is also known by other names such as Diethyl 2- (4-methoxybenzylidene)malonate and para-Methoxybenzylidenemalonic acid, diethyl ester . The compound has a molecular weight of 278.30 g/mol .


Molecular Structure Analysis

The IUPAC name of Diethyl 4-methoxybenzalmalonate is diethyl 2- [ (4-methoxyphenyl)methylidene]propanedioate . The InChI representation of the molecule is InChI=1S/C15H18O5/c1-4-19-14 (16)13 (15 (17)20-5-2)10-11-6-8-12 (18-3)9-7-11/h6-10H,4-5H2,1-3H3 . The Canonical SMILES representation is CCOC (=O)C (=CC1=CC=C (C=C1)OC)C (=O)OCC .

Scientific Research Applications

  • Transdermal Penetration of UV Filters : Diethyl 4-methoxybenzalmalonate was investigated for its ability to penetrate skin in the context of UV filter studies. It demonstrated insignificant penetration through baby mouse skin, indicating potential use in topical applications where minimal systemic absorption is desired (Klinubol, Asawanonda, & Wanichwecharungruang, 2007).

  • Synthesis in Organic Chemistry : This compound has been utilized in the synthesis of various chemical structures. One example is its use in 1,3-dipolar cycloaddition reactions, where it contributed to significant rate enhancements and improved yields in the production of certain molecules (Dubreuil & Bazureau, 2000).

  • Alzheimer's Disease Research : Derivatives of Diethyl 4-methoxybenzalmalonate have been synthesized for use as diagnostic imaging agents targeting amyloid plaques in Alzheimer's disease. This research highlights its potential application in medical imaging and diagnostics (Ono et al., 2003).

  • Synthesis of Triheterocyclic Compounds : It has also been used in the novel synthesis of triheterocyclic compounds, suggesting its role in the creation of complex organic molecules (Dave & Shukla, 1997).

  • Microwave Supported Solvent-Free Reactions : The compound's versatility is further demonstrated in microwave-supported solvent-free reactions for synthesizing pyrazolopyrimidopyrimidines, indicating its usefulness in modern, efficient chemical synthesis methods (Rina, Nirmal, & Vivek, 2018).

  • in the field of pharmacology and public health (Harohally, Cherita, Bhatt, & Appaiah, 2017).
  • Crystal and Molecular Structure Studies : Research has been conducted on the crystal and molecular structure of Diethyl 2-(4-methylbenzylidene)malonate, a related compound, indicating the importance of such molecules in structural chemistry and crystallography (Achutha, Mallappa, Krishnappagowda, & Kariyappa, 2016).

  • Protecting Group in Synthesis of N-Unsubstituted Pyrazolones : It has been used as a protecting group in the synthesis of complex organic molecules, demonstrating its utility in organic synthesis (Eller & Holzer, 2004).

  • Synthesis of Coumarins : It has played a role in the synthesis of coumarins, a class of organic compounds with various biological activities, through a one-pot synthesis method (Hormi, Peltonen, & Bergström, 1991).

  • Biological Studies of Triazolo-/thiadiazolo-Benzoxazines : In biological studies, Diethyl bromomalonate, a related compound, was used in the synthesis of benzoxazine derivatives with potential antibacterial activities, highlighting its role in the development of new pharmaceutical agents (Dabholkar & Gavande, 2012).

properties

IUPAC Name

diethyl 2-[(4-methoxyphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-6-8-12(18-3)9-7-11/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBLMWHFTKNBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064472
Record name Propanedioic acid, [(4-methoxyphenyl)methylene]-, diethyl ester
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Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl 4-methoxybenzalmalonate

CAS RN

6768-23-6
Record name Diethyl (4-methoxybenzylidene)malonate
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Record name Diethyl 4-methoxybenzalmalonate
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Record name Propanedioic acid, 2-[(4-methoxyphenyl)methylene]-, 1,3-diethyl ester
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Record name Propanedioic acid, [(4-methoxyphenyl)methylene]-, diethyl ester
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Record name Diethyl (p-methoxybenzylidene)malonate
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Record name DIETHYL 4-METHOXYBENZALMALONATE
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Synthesis routes and methods

Procedure details

Piperidine (1.5 ml) and diethyl malonate (14.9 ml) were added to a solution of 4-methoxymethoxybenzaldehyde (16.2 g) in ethanol (160 ml). The mixture was heated at reflux for 7 hours. At the end of this time ethyl acetate was added to the reaction mixture and the ethyl acetate was washed with aqueous hydrogen chloride solution (0.8N) and saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate and then concentrated. The residue was purified via chromatography on a silica gel column using hexane/ethyl acetate=9/1-3/1 as the eluant to afford the desired compound (5.00 g) as a syrup.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HL Holmes - Structure-activity Relationships for …, 1975 - Defence Research Establishment …
Number of citations: 0

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